![molecular formula C19H15FN2O4 B2635448 (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 312607-31-1](/img/structure/B2635448.png)

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

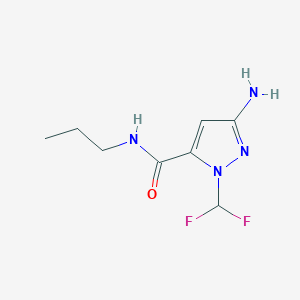

(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FAC, is a synthetic compound that has been widely studied in scientific research. It belongs to the class of chromene derivatives and has shown potential in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Aplicaciones Científicas De Investigación

Potential Cytotoxic Agents

One of the primary applications of compounds similar to "(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide" is their potential use as cytotoxic agents against cancer cell lines. A study by Gill, Kumari, and Bariwal (2016) on novel 2-imino-2H-chromene-3(N-aryl) carboxamides revealed that these compounds, synthesized through bioisosteric replacement and various substitutions, demonstrated significant cytotoxic activity against human cancer cell lines, including MCF-7, PC-3, A-549, and Caco-2. The study highlighted the impact of lipophilicity and electronic properties of substituents on their cytotoxic efficacy, comparing favorably with standards like 5-fluorouracil and docetaxel in certain cell lines (Gill, Kumari, & Bariwal, 2016).

Intermediates in Organic Synthesis

These compounds also serve as valuable intermediates in organic synthesis, facilitating the construction of complex molecular structures. Fattahi et al. (2018) demonstrated the synthesis of new tricyclic products through the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides with dimethyl acetylenedicarboxylate (DMAD), showcasing their role in generating novel chemical entities with potential application in various fields of chemistry and pharmacology (Fattahi, Davoodnia, Pordel, Beyramabadi, & Tavakoli-Hoseini, 2018).

Antimicrobial Activity

Furthermore, the antimicrobial properties of chromene derivatives, including those similar to the compound , have been investigated. Ukhov, Mikhalev, Boyarshinov, and Novikova (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, confirming their structures through spectroscopic techniques and evaluating their antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial agents (Ukhov, Mikhalev, Boyarshinov, & Novikova, 2021).

Mecanismo De Acción

Target of Action

Compounds similar to “(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide” often target proteins or enzymes involved in critical cellular processes. The specific target would depend on the exact structure and properties of the compound .

Mode of Action

The compound might interact with its target by binding to a specific site, thereby altering the target’s function. This could lead to changes in cellular processes controlled by the target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound’s action could lead to changes in the metabolites produced in that pathway .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cellular processes it affects. This could range from changes in gene expression to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

N-acetyl-2-(4-fluorophenyl)imino-8-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)15-10-12-4-3-5-16(25-2)17(12)26-19(15)22-14-8-6-13(20)7-9-14/h3-10H,1-2H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYBEWJOLXFDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Furylmethyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2635366.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2635367.png)

![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)

![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)

![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)